molecular formula C10H15NO3 B12956752 Benzenamine, 2-(2,2-dimethoxyethoxy)- CAS No. 55879-75-9

Benzenamine, 2-(2,2-dimethoxyethoxy)-

Cat. No.: B12956752
CAS No.: 55879-75-9
M. Wt: 197.23 g/mol
InChI Key: DSCCQHDMBRCDSC-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO3. It is a derivative of aniline, where the aniline ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dimethoxyethoxy)aniline can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-(2,2-Dimethoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-dimethoxyethoxy)aniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where the aniline ring acts as a nucleophile. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic species, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-(2,2-dimethoxyethoxy) group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .

Properties

CAS No.

55879-75-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)aniline

InChI

InChI=1S/C10H15NO3/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7,11H2,1-2H3

InChI Key

DSCCQHDMBRCDSC-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=CC=C1N)OC

Origin of Product

United States

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